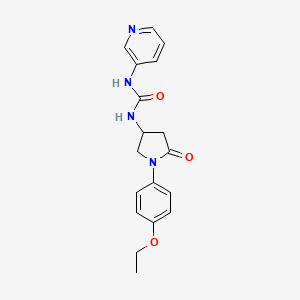
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea" is a derivative of the diaryl urea class, which is significant in medicinal chemistry due to its potential biological activities. Diaryl ureas have been extensively studied for their roles as inhibitors and anticancer agents, as seen in the research on glycolic acid oxidase inhibitors and anticancer agents targeting various cancer cell lines .
Synthesis Analysis
The synthesis of related diaryl urea compounds involves various strategies. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea was achieved through a one-step carbonylation reaction or a two-step process involving the preparation of a carbamate intermediate followed by a substitution reaction . These methods highlight the versatility in synthesizing urea derivatives, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of an aryl group attached to a urea moiety. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as FTIR, UV-VIS, NMR spectroscopy, and mass spectrometry . These techniques would be essential in confirming the structure of "1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea."
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions depending on their substituents. For example, 1,5-diaryl-3-hydroxy-4-methylsulfonyl-3-pyrrolin-2-ones react with urea to form amino derivatives of pyrrolones . The reactivity of the compound would depend on its specific functional groups and could be explored in similar reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by their substituents. For instance, the presence of lipophilic groups can enhance the potency of these compounds as inhibitors . The compound "1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea" would likely exhibit properties consistent with its structural features, which could be determined through experimental studies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Active Metabolites
A study by Chen et al. (2010) detailed the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, highlighting the stereochemical determination and practical synthetic route for producing this metabolite. This research demonstrates the critical role of precise stereochemistry in the activity of pharmaceutical compounds, contributing to the development of more effective therapeutic agents (Chen et al., 2010).
Novel Inhibitors for Enzymes
Rooney et al. (1983) explored novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, showing the potential of these compounds in modulating enzyme activity. This research is significant for therapeutic applications, particularly in diseases where enzyme regulation is crucial (Rooney et al., 1983).
Conformational and Tautomeric Studies
Kwiatkowski et al. (2019) focused on the conformational equilibrium and tautomerism of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives, revealing how molecular sensing can be achieved through tautomerism controlled by conformational state. This study opens new possibilities in molecular sensing, based on conformational and tautomeric shifts (Kwiatkowski et al., 2019).
Molecular Complexation and Crystal Engineering
Muthuraman et al. (2001) investigated the molecular complexation for designing noncentrosymmetric structures for nonlinear optics, demonstrating how the orientation of chromophores linked by hydrogen bonds is ideal for such applications. This research contributes to the field of material science, particularly in designing materials for optical applications (Muthuraman et al., 2001).
Binding Studies and Sensor Development
Jordan et al. (2010) prepared fluorescent pyrid-2-yl ureas to study the binding of carboxylic acids, demonstrating how fluorescence can be modulated by the binding of strong organic acids. This research has implications for the development of sensors and probes for detecting specific molecular interactions (Jordan et al., 2010).
Eigenschaften
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-25-16-7-5-15(6-8-16)22-12-14(10-17(22)23)21-18(24)20-13-4-3-9-19-11-13/h3-9,11,14H,2,10,12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOCIOGGQJAGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-[(3,4,5,6-tetrachloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2511291.png)
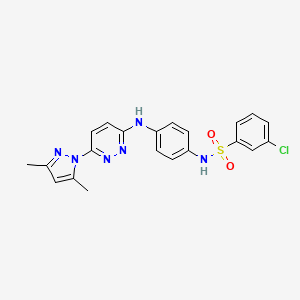
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2511295.png)
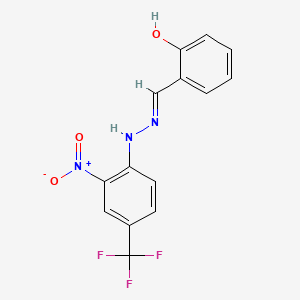
![Ethyl 2-(1-naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2511297.png)
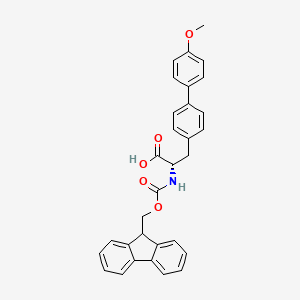


![3-{[(4-Acetylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2511304.png)
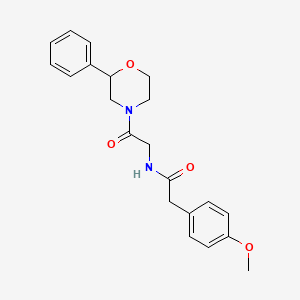
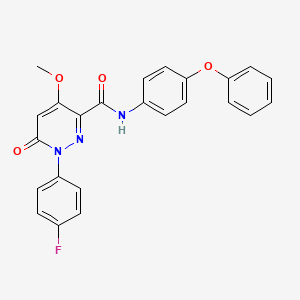
![N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
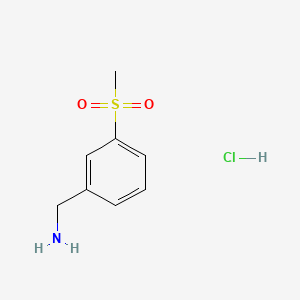
![3-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2511314.png)